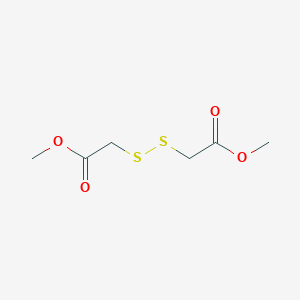

Dimethyl dithiodiacetate

説明

Dimethyl dithiodiacetate (hypothetical structure: CH₃O₂C-S-S-CO₂CH₃) is a sulfur-containing ester with a disulfide (S-S) bridge linking two acetate groups. Such compounds are often used in organic synthesis, polymer chemistry, or as intermediates in pharmaceuticals due to their redox-active disulfide bonds.

特性

CAS番号 |

1665-64-1 |

|---|---|

分子式 |

C6H10O4S2 |

分子量 |

210.3 g/mol |

IUPAC名 |

methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate |

InChI |

InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3 |

InChIキー |

CJFDFRRZIPQFKP-UHFFFAOYSA-N |

SMILES |

COC(=O)CSSCC(=O)OC |

正規SMILES |

COC(=O)CSSCC(=O)OC |

同義語 |

Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

(a) Methyl 2-(Methylthio)acetate ()

- Structure : CH₃O₂C-CH₂-S-CH₃.

- Key Differences : Unlike dimethyl dithiodiacetate, this compound contains a single thioether (C-S-C) group instead of a disulfide bridge. Thioethers are less reactive than disulfides in redox reactions but are more stable.

- Applications : Used in flavoring agents or agrochemicals due to sulfur’s role in biological systems .

(b) 2-(Dimethylaminothio)acetamide Hydrochloride ()

- Structure : CH₃C(=S)-N(CH₃)₂·HCl.

- Key Differences : This is a thioamide (C=S) with an amine group, whereas dimethyl dithiodiacetate is an ester with a disulfide. Thioamides are often used in metal coordination or medicinal chemistry, but their reactivity differs significantly from disulfides .

(c) Dimethyl Fumarate (DMF) ()

- Structure : CH₃O₂C-CH=CH-CO₂CH₃.

- It is a pharmaceutical agent (e.g., for multiple sclerosis) that activates the Nrf2 antioxidant pathway. Unlike dimethyl dithiodiacetate, DMF lacks redox-active sulfur groups but shares ester functionalities .

Hypothetical Comparison Table

Q & A

Q. How can researchers model the environmental fate of dimethyl dithiodiacetate degradation products?

- Methodological Answer : Simulate hydrolysis and oxidation pathways using software like EPI Suite. Validate predictions with high-resolution mass spectrometry (HRMS) to identify transformation products. Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) for risk assessment. Compare results with structurally related compounds (e.g., dithiodisuccinate) to infer persistence .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。